4-Carboxylatomethyl-3-methylbut-2-en-1,4-olide(1-)
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Overview
Description
4-carboxylatomethyl-3-methylbut-2-en-1,4-olide(1-) is a monocarboxylic acid anion that is the conjugate base of 4-carboxymethyl-3-methylbut-2-en-1,4-olide; major species at pH 7.3. It is a conjugate base of a 4-carboxymethyl-3-methylbut-2-en-1,4-olide.
Scientific Research Applications
Enzymatic Transformation and Microbial Degradation
4-Carboxylatomethyl-3-methylbut-2-en-1,4-olide is involved in the enzymatic transformation processes in various microorganisms. In Alcaligenes eutrophus JMP134, it is a key intermediate in the modified ortho-cleavage pathway for the degradation of 4-methylcatechol, indicating its role in the bacterial metabolism of specific aromatic compounds (Pieper et al., 1985). Similarly, a study on Pseudomonas sp. strain B13 revealed the formation of 4-Carboxylatomethyl-3-methylbut-2-en-1,4-olide as a result of the degradation of 3,5-dichlorocatechol, showcasing its presence in chloroaromatic degradation pathways (Schwein et al., 1988).
Role in Novel Enzymes and Biodegradation Pathways
Research has identified novel enzymes like 4-methylmuconolactone methyl-isomerase from nocardioform actinomycetes, which specifically acts on 4-Carboxylatomethyl-3-methylbut-2-en-1,4-olide, further emphasizing its importance in microbial metabolic pathways (Bruce et al., 1989). Additionally, the compound plays a crucial role in the biodegradation of mixtures of chloro- and methyl-substituted aromatics, as observed in various microbial strains capable of metabolizing such compounds (Taeger et al., 1988).
Photochemical and Catalytic Reactions
The compound has been observed in photochemical bromination reactions, as in the case of the transformation of methyl (E)-2-methylbut-2-enoate to 4-bromo-2-methylbut-2-en-4-olide, illustrating its role in photochemical processes (Ishii et al., 1985). Additionally, it has been linked to catalytic processes, such as in the synthesis of 3-methylbut-3-en-1-ol using SnCl4 as a novel solid acid catalyst (Ji et al., 2011).
properties
Product Name |
4-Carboxylatomethyl-3-methylbut-2-en-1,4-olide(1-) |
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Molecular Formula |
C7H7O4- |
Molecular Weight |
155.13 g/mol |
IUPAC Name |
2-(3-methyl-5-oxo-2H-furan-2-yl)acetate |
InChI |
InChI=1S/C7H8O4/c1-4-2-7(10)11-5(4)3-6(8)9/h2,5H,3H2,1H3,(H,8,9)/p-1 |
InChI Key |
GXEVIPDDAUJTCF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)OC1CC(=O)[O-] |
synonyms |
3-methylmuconolactone methylmuconolactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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